molecular formula C26H29N5 B4582683 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4582683
M. Wt: 411.5 g/mol
InChI Key: VMXZRPMIZIGXQX-UHFFFAOYSA-N
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Description

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a molecular formula of C26H29N5. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups. Common reagents and conditions for these reactions include acids, bases, and solvents like dichloromethane and ethanol.

Scientific Research Applications

7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-19-9-10-23(20(2)15-19)18-29-11-13-30(14-12-29)25-16-21(3)28-26-24(17-27-31(25)26)22-7-5-4-6-8-22/h4-10,15-17H,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXZRPMIZIGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

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